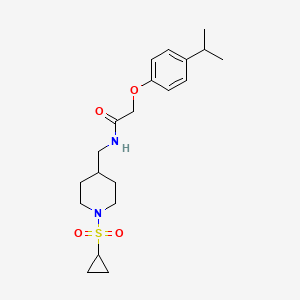

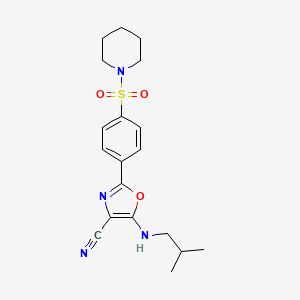

![molecular formula C20H17N3O3 B2417330 2-(benzo[d]isoxazol-3-yl)-N-(2-(quinolin-8-yloxy)ethyl)acetamide CAS No. 1207044-10-7](/img/structure/B2417330.png)

2-(benzo[d]isoxazol-3-yl)-N-(2-(quinolin-8-yloxy)ethyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(benzo[d]isoxazol-3-yl)-N-(2-(quinolin-8-yloxy)ethyl)acetamide” is a compound with diverse biological activities. It has been identified as a potent EPAC antagonist . EPAC proteins are intracellular effector proteins of cyclic adenosine monophosphate (cAMP) and have been associated with various diseases .

Synthesis Analysis

The synthesis of this compound involves the design, synthesis, and evaluation of novel EPAC antagonists based on the scaffold of the previously identified high-throughput (HTS) hit . The isoxazole ring A of the scaffold can tolerate chemical modifications with either introduction of flexible electron-donating substitutions or structurally restrictedly fusing with a phenyl ring .Molecular Structure Analysis

The molecular structure of this compound is based on the isoxazole ring A, which can tolerate chemical modifications . Molecular docking studies indicate that these compounds bind at a similar site with substantially different interactions with the EPAC proteins .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the introduction of flexible electron-donating substitutions or structurally restrictedly fusing with a phenyl ring to the isoxazole ring A .Physical And Chemical Properties Analysis

The molecular formula of this compound is C20H17N3O3 and it has a molecular weight of 347.374.Wissenschaftliche Forschungsanwendungen

Antimicrobial and Anti-inflammatory Applications :

- Novel isoxazolyl pyrimido[4,5-b]quinolines and isoxazolyl chromeno[2,3-d]pyrimidin-4-ones, derived from isoxazolyl cyanoacetamide synthon, which is similar in structure to the chemical , have shown significant antimicrobial, anti-inflammatory, and analgesic activities, comparable to standard drugs (Rajanarendar et al., 2012).

Chemical Structure and Coordination Properties :

- The study of different spatial orientations of amide derivatives, including those similar to the chemical , has been conducted to understand their coordination behavior in crystal structures (Kalita & Baruah, 2010).

Antitubercular Activity :

- Compounds like 2-(quinolin-4-yloxy)acetamides have been identified as potent inhibitors of Mycobacterium tuberculosis growth, showing promise as candidates for future development in tuberculosis treatment (Giacobbo et al., 2017), (Pissinate et al., 2016).

Synthesis and Characterization of Heterocyclic Compounds :

- Research has been conducted on synthesizing new heterocyclic compounds containing moieties like thienylbenzo[h]quinoline, which are structurally related to the chemical (Al-Taifi et al., 2016).

Antimicrobial and Larvicidal Activity :

- Similar compounds, such as 1-aryl-4-methyl-3,6-bis-(5-methylisoxazol-3-yl)-2-thioxo-2,3,6,10b-tetrahydro-1H-pyrimido[5,4-c]quinolin-5-ones, have been synthesized and tested for their antimicrobial and mosquito larvicidal activities, showing good efficacy (Rajanarendar et al., 2010).

Structural Aspects and Properties in Crystallography :

- Studies on the structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline based amides, closely related to the chemical , have been conducted to understand their crystalline structures and fluorescence properties (Karmakar et al., 2007).

Structural Study on Co-crystals and Salts :

- Research on the crystal structure of co-crystals and salts of quinoline derivatives with an amide bond, similar to the chemical , provides insights into their molecular structure and interactions (Karmakar et al., 2009).

Synthesis and Evaluation of Triazole Derivatives :

- Novel 3,4,5-trisubstituted triazole derivatives bearing a quinoline ring, structurally related to the chemical , have been synthesized and studied for their antimicrobial activity, showing potential as antimicrobial agents (Yurttaş et al., 2020).

Wirkmechanismus

Zukünftige Richtungen

The findings related to this compound may serve as good starting points for the development of more potent EPAC antagonists as valuable pharmacological probes or potential drug candidates . Further studies are needed to explore the full potential of this compound in various therapeutic applications.

Eigenschaften

IUPAC Name |

2-(1,2-benzoxazol-3-yl)-N-(2-quinolin-8-yloxyethyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O3/c24-19(13-16-15-7-1-2-8-17(15)26-23-16)21-11-12-25-18-9-3-5-14-6-4-10-22-20(14)18/h1-10H,11-13H2,(H,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZZUJEQQHIZLPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NO2)CC(=O)NCCOC3=CC=CC4=C3N=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

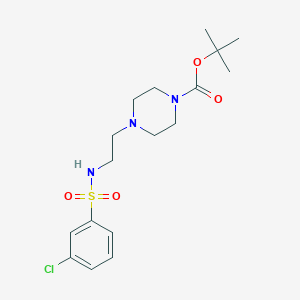

![N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2417253.png)

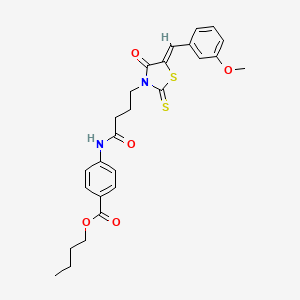

![2-[3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2417256.png)

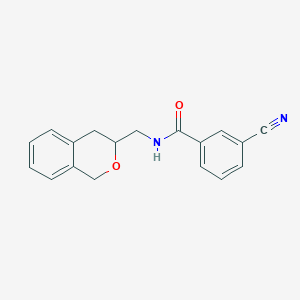

![3-(2-chlorophenyl)-N-[(1,2-dimethylindol-5-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2417258.png)

![Ethyl 2-[5-(3-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-ylthio]acetate](/img/structure/B2417266.png)

![2-((4-chlorophenyl)sulfonyl)-N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2417268.png)

![2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2417270.png)